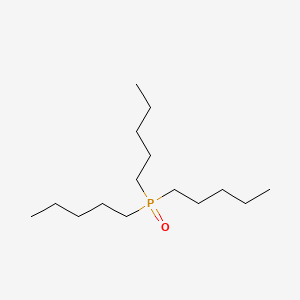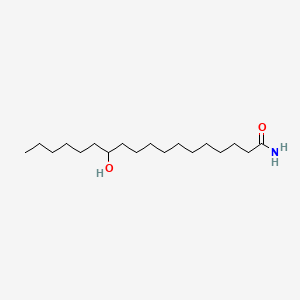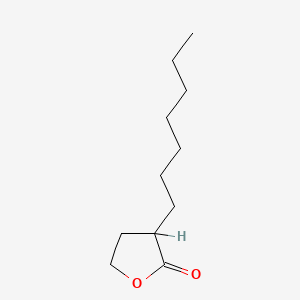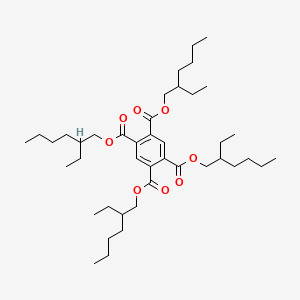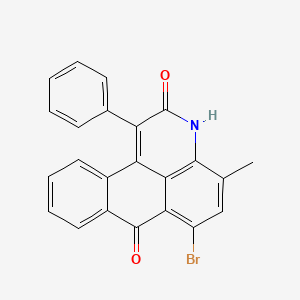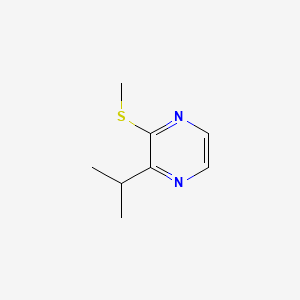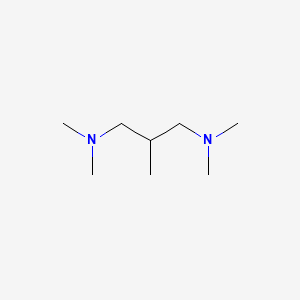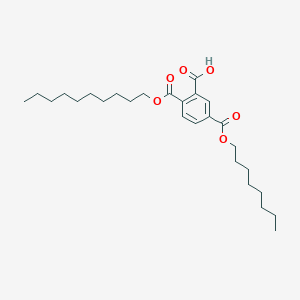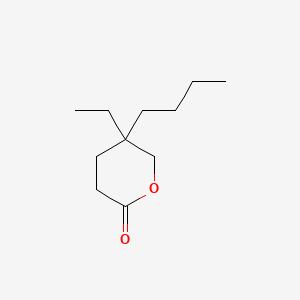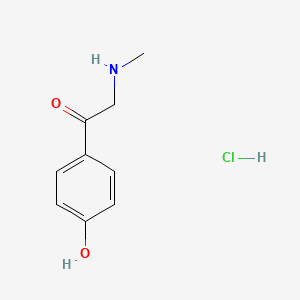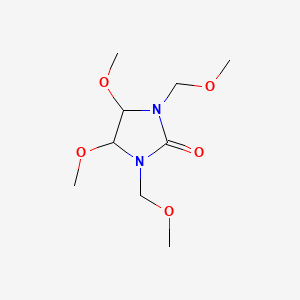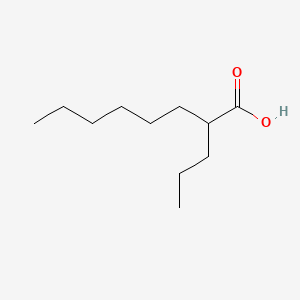
2-Propyloctanoic acid
描述
2-Propyloctanoic acid is an organic compound with the molecular formula C11H22O2. It is a medium-chain fatty acid that features a propyl group attached to the second carbon of an octanoic acid chain. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease and stroke .
准备方法
Synthetic Routes and Reaction Conditions: 2-Propyloctanoic acid can be synthesized through various methods. One common approach involves the reduction of (2S)-2-(2-propynyl)octanoic acid or (2S)-2-(2-propenyl)octanoic acid using platinum on carbon as a catalyst . Another method involves the use of palladium on activated charcoal in ethyl acetate under hydrogen atmosphere .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves multi-step reactions. For instance, the reduction of (2S)-2-(2-propynyl)octanoic acid using hydrogen and palladium on activated charcoal is a widely used method due to its high yield and efficiency .
化学反应分析
Types of Reactions: 2-Propyloctanoic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogen and palladium on activated charcoal to yield high purity products.
Substitution: It can participate in substitution reactions where the propyl group can be replaced or modified under specific conditions.
Common Reagents and Conditions:
Hydrogenation: Using hydrogen gas and palladium on activated charcoal as a catalyst.
Catalysts: Platinum on carbon and palladium on activated charcoal are commonly used catalysts in these reactions
Major Products Formed: The primary product formed from the reduction of (2S)-2-(2-propynyl)octanoic acid is (2R)-2-propyloctanoic acid, which is optically active and has significant pharmaceutical applications .
科学研究应用
2-Propyloctanoic acid has been extensively studied for its potential therapeutic benefits. Some of its notable applications include:
Neurological Disorders: It has been developed as a therapeutic agent for Alzheimer’s disease and stroke. .
Glioprotective Effects: It protects glial cells from amyloid-β-peptide-induced death, making it a promising candidate for treating neurodegenerative diseases.
Other Medical Applications: Research is ongoing to explore its efficacy in treating conditions such as Parkinson’s disease, brain seizures, and spinal cord injuries.
作用机制
The mechanism of action of 2-propyloctanoic acid involves its inhibitory effects on astrocytes. The compound decreases both intracellular and extracellular levels of the protein S100B, which is associated with neuroinflammation and glial cell death . By modulating astrocyte activity, this compound exerts neuroprotective effects, making it beneficial in the treatment of various neurological disorders .
相似化合物的比较
- 2-Propylpentanoic acid
- 2-Butylhexanoic acid
- 4-Ethyloctanoic acid
- 2-Octyldecanoic acid
Comparison: 2-Propyloctanoic acid is unique due to its specific structure and the presence of a propyl group on the second carbon of the octanoic acid chain. This structural feature contributes to its distinct pharmacological properties, particularly its neuroprotective effects. Compared to similar compounds, this compound has shown higher efficacy in modulating astrocyte activity and reducing neuroinflammation .
属性
IUPAC Name |
2-propyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYMCMYLORLIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339025 | |
| Record name | 2-Propyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31080-41-8 | |
| Record name | 2-Propyloctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31080-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


